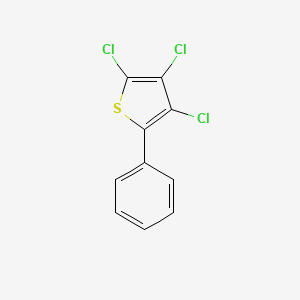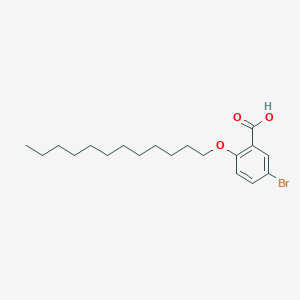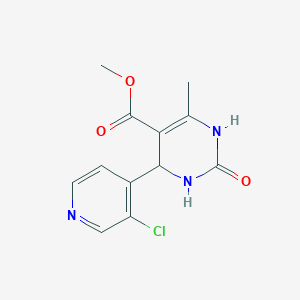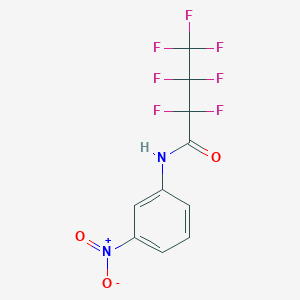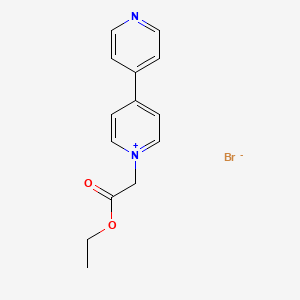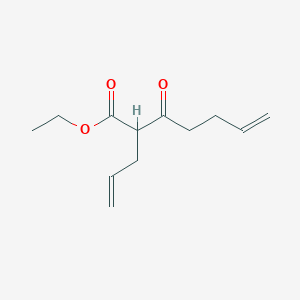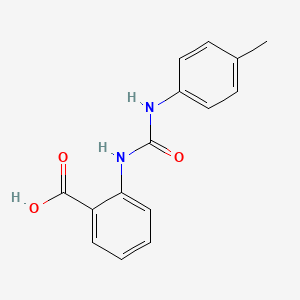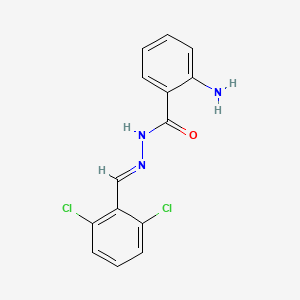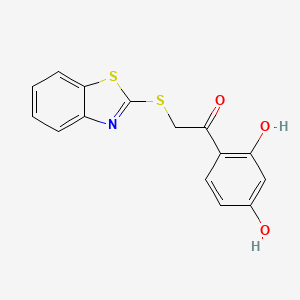
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that features a benzothiazole ring and a dihydroxyphenyl group. Compounds with benzothiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the formation of the benzothiazole ring followed by the introduction of the ethanone and dihydroxyphenyl groups. Common synthetic routes may include:
Cyclization reactions: to form the benzothiazole ring.
Nucleophilic substitution: to attach the ethanone group.
Hydroxylation: to introduce the dihydroxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could potentially modify the benzothiazole ring or the ethanone group.
Substitution: Substitution reactions might occur at various positions on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
科学研究应用
Chemistry
Catalysis: Compounds with benzothiazole structures are often used as catalysts in various chemical reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme inhibitors: These compounds can act as inhibitors for various enzymes.
Medicine
Drug development:
Industry
Materials science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
The mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone would depend on its specific application. Generally, benzothiazole derivatives interact with biological targets through:
Binding to enzymes: Inhibiting their activity.
Interacting with DNA: Affecting gene expression.
Modulating signaling pathways: Influencing cellular processes.
相似化合物的比较
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)phenol
- 2-(1,3-Benzothiazol-2-ylsulfanyl)benzoic acid
- 2-(1,3-Benzothiazol-2-ylsulfanyl)aniline
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both the benzothiazole ring and the dihydroxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
属性
CAS 编号 |
401602-69-5 |
|---|---|
分子式 |
C15H11NO3S2 |
分子量 |
317.4 g/mol |
IUPAC 名称 |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H11NO3S2/c17-9-5-6-10(12(18)7-9)13(19)8-20-15-16-11-3-1-2-4-14(11)21-15/h1-7,17-18H,8H2 |
InChI 键 |
CRCSLLUFICMUTL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3)O)O |
溶解度 |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
